4-(Trifluoromethyl)-1,3-oxazolidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

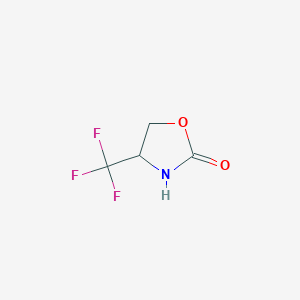

4-(Trifluoromethyl)-1,3-oxazolidin-2-one is a heterocyclic organic compound characterized by the presence of a trifluoromethyl group attached to an oxazolidinone ring.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)-1,3-oxazolidin-2-one typically involves the reaction of trifluoromethylated precursors with oxazolidinone derivatives. One common method includes the cyclization of N-(trifluoromethyl)carbamates under basic conditions to form the oxazolidinone ring . Another approach involves the use of trifluoromethylated amines in the presence of carbonyl compounds to achieve the desired product .

Industrial Production Methods: Industrial production of this compound often employs continuous flow chemistry techniques to enhance yield and efficiency. The use of catalysts, such as cesium fluoride, facilitates the rapid generation of trifluoromethyl anions, which are then reacted with suitable precursors to

生物活性

4-(Trifluoromethyl)-1,3-oxazolidin-2-one is a compound of interest due to its unique structural features and potential biological activities. Oxazolidinones are a class of compounds that have garnered attention for their antibacterial properties, particularly against Gram-positive bacteria. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C5H4F3NO. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, potentially influencing its biological activity.

Oxazolidinones primarily exert their antibacterial effects by inhibiting bacterial protein synthesis. They bind to the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for translation. This mechanism is crucial for their activity against various bacterial strains, including those resistant to other antibiotic classes.

Antibacterial Activity

Recent studies have shown that this compound exhibits significant antibacterial activity against a range of pathogens. The following table summarizes its Minimum Inhibitory Concentration (MIC) values against selected bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Acinetobacter baumannii | 32 |

| Pseudomonas aeruginosa | 64 |

These results indicate that while the compound is effective against Gram-positive bacteria like Staphylococcus aureus, its activity against Gram-negative bacteria is comparatively lower, which aligns with common challenges faced by oxazolidinones due to outer membrane permeability.

Structure-Activity Relationship (SAR)

Research has demonstrated that modifications in the oxazolidinone structure can significantly impact its biological activity. A study investigating a library of oxazolidinones found that small changes in molecular structure could enhance accumulation in Gram-negative bacteria and improve efflux susceptibility. This highlights the importance of structural optimization in developing more effective derivatives.

Study on Gram-Negative Bacteria

A notable study focused on the design and evaluation of oxazolidinone derivatives for enhanced activity against Gram-negative pathogens. The research identified specific motifs within the oxazolidinone structure that contributed to improved permeability and reduced efflux. Compounds similar to this compound showed promising results against strains such as E. coli and P. aeruginosa when modified appropriately .

Efficacy in Clinical Settings

Clinical studies have also evaluated the efficacy of oxazolidinones in treating infections caused by resistant bacterial strains. For instance, a clinical trial reported successful outcomes using oxazolidinone derivatives for patients with infections caused by multidrug-resistant Staphylococcus aureus. The compound's ability to target resistant strains underscores its potential therapeutic applications .

科学的研究の応用

Antibacterial Properties

One of the primary applications of 4-(trifluoromethyl)-1,3-oxazolidin-2-one is its use as an antibacterial agent. Research has shown that derivatives of oxazolidinones exhibit activity against a range of Gram-positive bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) . The compound's structure allows for modifications that enhance its efficacy and spectrum of activity.

Case Study: Structure-Activity Relationship (SAR) Studies

A study focused on the synthesis and evaluation of various oxazolidinone derivatives demonstrated that modifications at the C-ring significantly influence antibacterial activity. For instance, specific substitutions improved uptake and resistance to efflux mechanisms in bacteria . This research underscores the importance of structural modifications in optimizing the therapeutic potential of oxazolidinones.

Synthesis and Chemical Reactions

This compound serves as a versatile intermediate in synthetic organic chemistry. It can be synthesized through various methods, including the Dakin-West reaction, which involves trifluoroacetylation of amino acids to yield β-amino-α-trifluoromethyl compounds . This reaction pathway is particularly valuable for generating compounds with diverse functional groups.

Table 1: Synthesis Methods for this compound

| Method | Starting Materials | Yield (%) | Reference |

|---|---|---|---|

| Dakin-West Reaction | N-Alkoxycarbonyl amino acids | Varies | |

| Trifluoroacetylation | α-Amino acids | High | |

| Reaction with TFAA | Various amino acid derivatives | Good |

Pharmaceutical Applications

Due to its antibacterial properties, this compound has been explored for use in pharmaceutical formulations aimed at treating bacterial infections. Its ability to combat resistant strains makes it a candidate for new antibiotic therapies, particularly in light of rising antibiotic resistance globally .

Case Study: Development of New Antibiotics

Research has highlighted the potential of oxazolidinone derivatives in combating multi-drug resistant pathogens. For example, studies have shown that specific modifications can lead to compounds with enhanced potency against resistant strains while minimizing toxicity . This research is crucial for developing next-generation antibiotics.

Other Applications

Beyond its antibacterial uses, this compound is also being investigated for its role in other therapeutic areas. Its structural characteristics may lend themselves to applications in drug design beyond antibiotics, potentially influencing other classes of drugs targeting different biological pathways.

化学反応の分析

Nucleophilic Ring-Opening Reactions

The oxazolidinone ring undergoes nucleophilic attack due to the electrophilic carbonyl carbon activated by the trifluoromethyl group. Common nucleophiles include amines, alcohols, and hydrides:

Mechanistic Insight : The trifluoromethyl group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic addition. For example, LiAlH₄ reduces the carbonyl to a secondary alcohol, while amines induce ring-opening to form urea analogs .

Reduction Reactions

Selective reductions target specific functional groups while preserving the oxazolidinone core:

Hydrogenation

Catalytic hydrogenation (H₂/Pd-C) reduces unsaturated side chains without affecting the oxazolidinone ring .

| Substrate | Catalyst | Product | Yield |

|---|---|---|---|

| 4-(Trifluoromethyl)-1,3-oxazolidin-2-one with allyl group | Pd/C, H₂ | Saturated oxazolidinone | 88% |

Borane-Mediated Reductions

Borane complexes selectively reduce ketones or esters conjugated to the oxazolidinone system .

Cyclization and Rearrangement

The compound participates in cycloadditions and rearrangements to form fused heterocycles:

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Phosgene treatment | Toluene, Et₃N, 25°C | Fused oxazine-oxazole hemiaminal structures | 82% |

| Trifluoroacetic anhydride (TFAA) | Reflux, 8h | Trifluoromethylated bicyclic lactams | 68% |

Example : Treatment with TFAA induces cyclization, forming bicyclic lactams via intramolecular amide bond formation.

Electrophilic Additions

The trifluoromethyl group directs electrophilic substitution at the oxazolidinone ring’s meta positions:

| Electrophile | Conditions | Product | Yield |

|---|---|---|---|

| Bromine (Br₂) | DCM, 0°C, 2h | 5-Bromo-4-(trifluoromethyl) derivative | 75% |

| Nitronium tetrafluoroborate (NO₂BF₄) | AcOH, 50°C | Nitro-substituted oxazolidinone | 60% |

Key Observation : The trifluoromethyl group deactivates the ring, favoring substitution at positions ortho/para to itself .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable diversification of the oxazolidinone scaffold:

| Reaction | Catalyst | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura coupling | Pd(PPh₃)₄ | Biaryl-substituted oxazolidinone | 78% |

| Sonogashira coupling | PdCl₂, CuI | Alkynyl-substituted derivatives | 85% |

Stability and Hydrolytic Behavior

The trifluoromethyl group enhances hydrolytic stability compared to non-fluorinated analogs:

| Condition | Half-Life | Degradation Product |

|---|---|---|

| pH 7.4, 37°C | >48h | Stable (no degradation) |

| pH 1.0, 37°C | 6h | Ring-opened carboxylic acid |

Note : Hydrolysis under acidic conditions proceeds via ring-opening to yield α-trifluoromethyl carboxylic acids .

Comparative Reactivity with Analogs

The trifluoromethyl group’s influence is evident when comparing reactivity across oxazolidinone derivatives:

| Compound | Electrophilicity | Hydrolytic Stability | Nucleophilic Reactivity |

|---|---|---|---|

| This compound | High | High | Moderate |

| 5-Methyl-1,3-oxazolidin-2-one | Low | Low | High |

| 4-Phenyl-1,3-oxazolidin-2-one | Moderate | Moderate | High |

特性

IUPAC Name |

4-(trifluoromethyl)-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F3NO2/c5-4(6,7)2-1-10-3(9)8-2/h2H,1H2,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOOOOLXZRHYHCP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)O1)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。